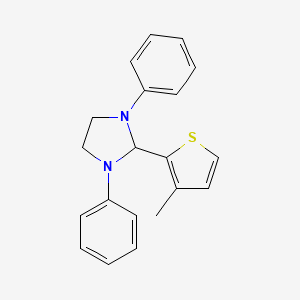

2-(3-甲基噻吩-2-基)-1,3-二苯基咪唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine” is a complex organic molecule that contains a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a methyl group attached to the thiophene ring, and an imidazolidine ring (a five-membered ring with three carbon atoms and two nitrogen atoms) which is substituted with two phenyl groups .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazolidine ring with the attachment of the phenyl groups, followed by the attachment of the 3-methylthiophen-2-yl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophene, imidazolidine, and phenyl rings. The exact 3D structure would depend on the specific arrangement and orientation of these rings in the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiophene, imidazolidine, and phenyl rings. The thiophene ring, for example, is known to participate in various reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring could potentially increase its lipophilicity, which could influence its solubility in various solvents .科学研究应用

Organic Electronics

2-(3-methylthiophen-2-yl)-1,3-diphenylimidazolidine: has potential applications in the field of organic electronics due to its thiophene core structure. Thiophene derivatives are known for their high π-electron density and planar structure, which are beneficial for creating organic semiconductors . These properties facilitate the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), where charge mobility and band gap tuning are crucial.

Pharmaceutical Research

The thiophene moiety present in the compound is significant in medicinal chemistry. Thiophene derivatives exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities . The compound’s structure could be modified to enhance its pharmacological activity, making it a valuable scaffold for developing new drugs.

Material Science

In material science, the compound’s thiophene unit can be utilized to create advanced materials with specific electronic properties. Thiophene-based molecules serve as corrosion inhibitors and are integral in advancing organic semiconductor technology . This makes the compound a candidate for research in developing new materials with desired conductivity and stability.

Supramolecular Chemistry

The compound’s molecular structure allows for potential applications in supramolecular chemistry, where it can be used to build complex structures with specific functions. Its ability to form non-classical hydrogen bonds can lead to the creation of novel supramolecular assemblies .

作用机制

Target of Action

The compound 2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine, also known as Oprea1_652913, is a hybrid compound that has shown potential anticonvulsant and antinociceptive activities . The primary targets of this compound are voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) .

Mode of Action

The compound interacts with its targets by inhibiting the neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This inhibition disrupts the normal flow of ions through these channels, which can help to reduce the overexcitation of neurons that is often associated with conditions like epilepsy .

Biochemical Pathways

It is known that the compound’s anticonvulsant activity is likely related to its ability to inhibit neuronal voltage-sensitive sodium and l-type calcium channels . These channels play crucial roles in the propagation of action potentials in neurons, and their inhibition can help to prevent the abnormal neuronal activity associated with seizures .

Result of Action

The inhibition of neuronal voltage-sensitive sodium and L-type calcium channels by 2-(3-Methylthiophen-2-yl)-1,3-diphenylimidazolidine can lead to a decrease in the overexcitation of neurons . This can result in a reduction in the frequency and severity of seizures in individuals with epilepsy . Additionally, the compound has shown potential antinociceptive effects, suggesting it may also have applications in pain management .

安全和危害

属性

IUPAC Name |

2-(3-methylthiophen-2-yl)-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2S/c1-16-12-15-23-19(16)20-21(17-8-4-2-5-9-17)13-14-22(20)18-10-6-3-7-11-18/h2-12,15,20H,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPPCBGZRGUHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)

![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)

![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2740142.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-methylaniline](/img/structure/B2740151.png)